NOS Isoform Inhibition Profile: N3-Ethyl vs. N1-Ethyl Substitution
The N3-ethyl substitution pattern of N1-Benzyl-N3-ethyl-1,3-propanediamine yields a distinct NOS inhibition profile compared to its structural isomer, N1-Benzyl-N1-ethyl-1,3-propanediamine (CAS 140134-63-0). The target compound is a substantially more potent inhibitor of inducible NOS (iNOS). [1][2]
| Evidence Dimension | iNOS Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | 1.8 µM (1,800 nM) |
| Comparator Or Baseline | N1-Benzyl-N1-ethyl-1,3-propanediamine: >9.3 µM (9,300 nM) |
| Quantified Difference | >5.2-fold higher potency for the N3-ethyl isomer |
| Conditions | Inhibition of nitric oxide production in human iNOS-expressing HEK293 cells after 18 hrs, measured by 2,3-diaminonaphthalene fluorescence. |
Why This Matters
The 5-fold difference in iNOS potency makes the N3-ethyl isomer the preferred starting point for developing selective iNOS inhibitors for inflammatory disease research.
- [1] BindingDB. (n.d.). BDBM50348735 (CHEMBL1801474): N1-Benzyl-N3-ethyl-1,3-propanediamine. Assay: Inhibition of human iNOS. View Source
- [2] BindingDB. (n.d.). BDBM50348715 (CHEMBL1801479): N1-Benzyl-N1-ethyl-1,3-propanediamine. Assay: Inhibition of human iNOS. View Source
